

An In-depth Technical Guide to Tyramine Hydrochloride (CAS 60-19-5)

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Compound of Interest

Compound Name: Tyramine hydrochloride

Cat. No.: B1682648

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramine hydrochloride (CAS 60-19-5), the hydrochloride salt of the biogenic monoamine tyramine, is a compound of significant interest in neuroscience, pharmacology, and food science.[1][2][3] Derived from the amino acid tyrosine, it acts as an indirect sympathomimetic agent by prompting the release of catecholamines such as norepinephrine.[4][5] This technical guide provides a comprehensive overview of **tyramine hydrochloride**, including its chemical and physical properties, pharmacological actions, metabolic pathways, and key applications in research and diagnostics. Detailed experimental protocols and visualizations of its signaling pathways are presented to support advanced research and development.

Chemical and Physical Properties

Tyramine hydrochloride is a white to off-white crystalline powder.[1][6] Its fundamental properties are summarized in the table below, compiled from various sources.

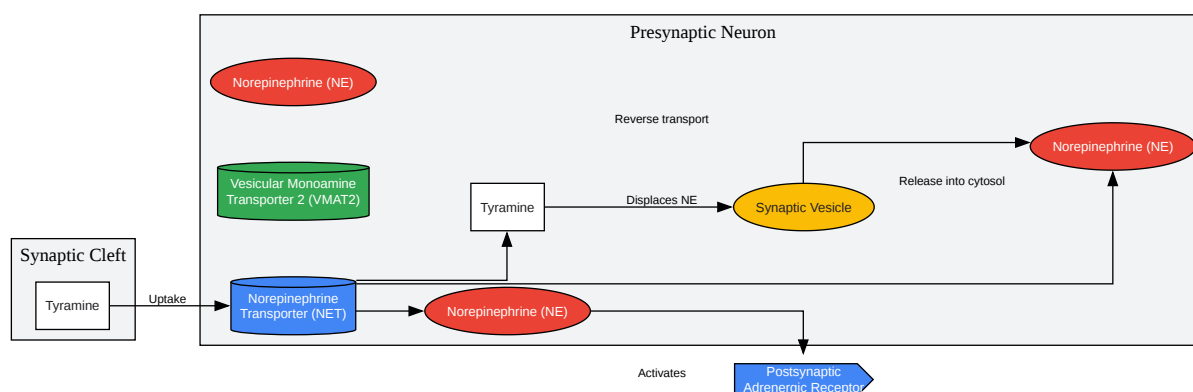
Property	Value	Reference
CAS Number	60-19-5	[2][3][7]
Molecular Formula	C ₈ H ₁₁ NO·HCl	[2][8]
Molecular Weight	173.64 g/mol	[2][7][9]
Appearance	White to off-white crystalline powder	[1][6]
Melting Point	271-274 °C	[6][10]
Solubility	Soluble in water (50 mg/mL)	[10]
InChI Key	RNISDHSYKZAWOK-UHFFFAOYSA-N	[10]
SMILES	Cl[H].NCCc1ccc(O)cc1	[10]

Pharmacology and Mechanism of Action

Tyramine hydrochloride's primary pharmacological effect is the indirect release of stored catecholamines, particularly norepinephrine, from sympathetic nerve terminals.[1][4] Unlike direct-acting sympathomimetics, tyramine itself does not activate adrenergic receptors.[11] It is taken up into presynaptic neurons by the norepinephrine transporter (NET) and displaces norepinephrine from synaptic vesicles, leading to its release into the synaptic cleft. This results in the activation of adrenergic receptors and subsequent physiological responses, including an increase in blood pressure and heart rate.[12] An important characteristic is its inability to cross the blood-brain barrier, which limits its effects to the peripheral nervous system.[5][6]

Signaling Pathway of Tyramine-Induced Norepinephrine Release

The following diagram illustrates the mechanism by which tyramine enters a sympathetic neuron and triggers the release of norepinephrine.



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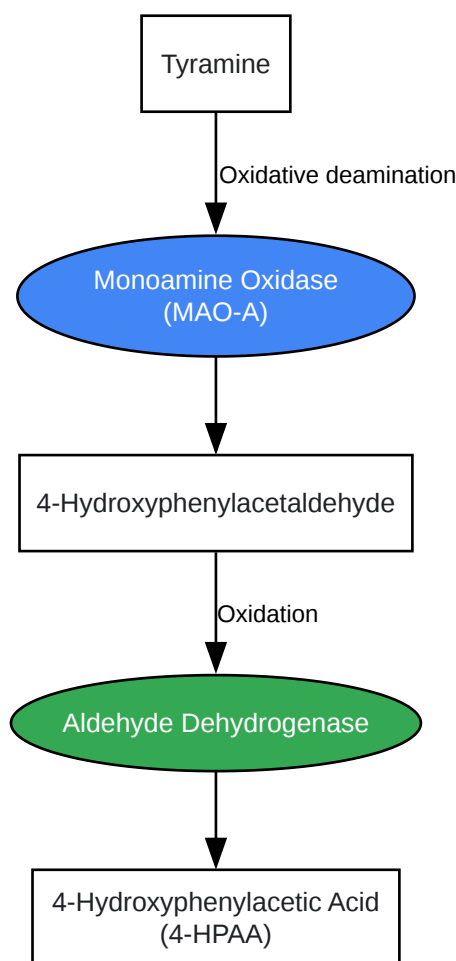
Caption: Mechanism of tyramine-induced norepinephrine release.

Metabolism

Tyramine is primarily metabolized in the body by monoamine oxidase (MAO) enzymes, particularly MAO-A.[13][14] This enzyme catalyzes the oxidative deamination of tyramine to 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA).[14] The metabolism of tyramine is clinically significant, as individuals taking MAO inhibitors (MAOIs) for conditions like depression can experience a hypertensive crisis if they consume tyramine-rich foods.[4]

Metabolic Pathway of Tyramine

The diagram below outlines the metabolic breakdown of tyramine by monoamine oxidase.



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Caption: Metabolic pathway of tyramine via monoamine oxidase.

Pharmacokinetics

The pharmacokinetic profile of tyramine is characterized by rapid absorption and clearance. A study involving oral administration of a 200 mg dose of tyramine to healthy, fasted subjects reported the following parameters:

Pharmacokinetic Parameter	Value	Reference
Maximum Serum Concentration (Cmax)	37.7 ± 26.01 ng/mL	[15][16]
Time to Cmax (Tmax)	20 minutes - 1 hour	[15][16]
Elimination Half-life (t _{1/2})	0.533 hours (range: 0.330-0.668)	[15][16]
Oral Clearance	135 ± 55.4 L/min	[15][16]

The bioavailability of tyramine is significantly reduced when administered with food.[15][16] Systemic exposure and maximum concentration were found to be reduced by 53% and 72%, respectively, when taken with a meal.[15][16]

Applications in Research and Diagnostics

Tyramine hydrochloride serves as a valuable tool in various research and diagnostic applications:

- **Neuroscience Research:** It is used to study neurotransmitter release mechanisms and the function of the sympathetic nervous system.[1]
- **MAO Inhibitor Studies:** It serves as a model compound to investigate the effects and potency of monoamine oxidase inhibitors.[1]
- **Diagnostic Testing:** It has been used in diagnostic tests to assess the responsiveness of the sympathetic nervous system.[1]
- **Tyramide Signal Amplification (TSA):** In immunohistochemistry and in situ hybridization, tyramine derivatives are used as substrates for horseradish peroxidase to generate highly amplified signals, enabling the detection of low-abundance targets.[6][10]

Experimental Protocols

Tyramide Signal Amplification (TSA) for Immunofluorescence

This protocol provides a general workflow for using **tyramine hydrochloride** as a precursor for fluorescently labeled tyramide in TSA.

Materials:

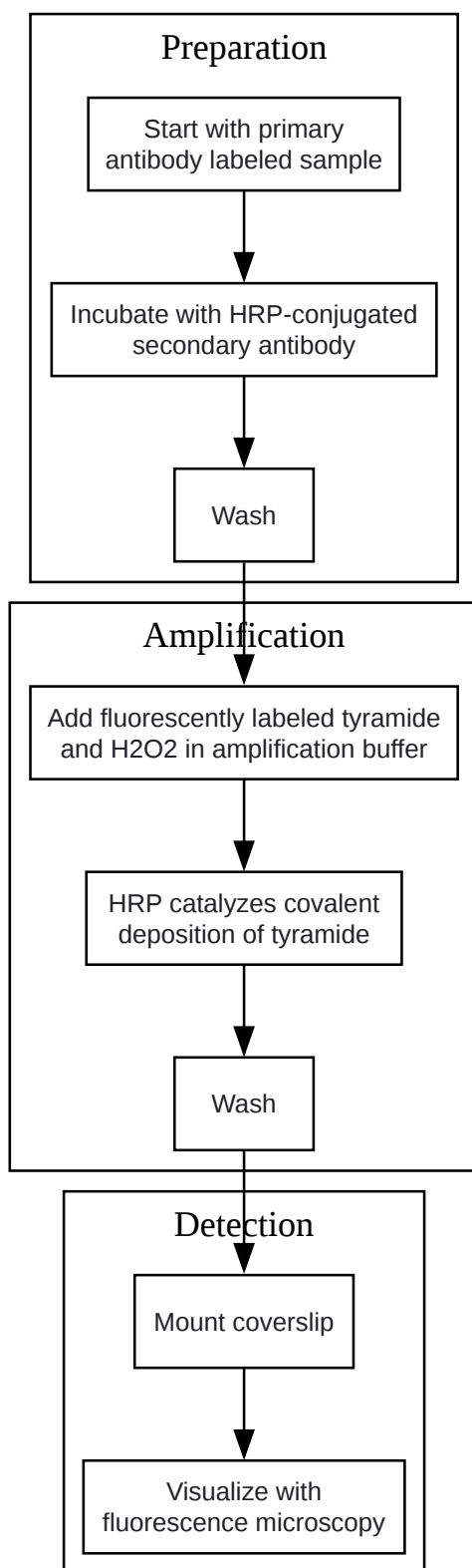
- **Tyramine hydrochloride** (CAS 60-19-5)
- Fluorescent dye with a succinimidyl ester (e.g., Atto 488 NHS ester)
- Dimethylformamide (DMF)
- Horseradish peroxidase (HRP)-conjugated secondary antibody
- Hydrogen peroxide (H_2O_2)
- Amplification buffer (e.g., PBS with 0.003% H_2O_2)
- Specimen slide with primary antibody staining completed

Procedure:

- Preparation of Fluorescently Labeled Tyramide:
 - Dissolve **tyramine hydrochloride** and the fluorescent dye's succinimidyl ester in DMF.
 - Allow the reaction to proceed to conjugate the dye to tyramine.
 - Purify the labeled tyramide using chromatography.
- Immunolabeling:
 - Incubate the specimen with the HRP-conjugated secondary antibody.
 - Wash to remove unbound antibody.
- Signal Amplification:

- Incubate the slide with the fluorescently labeled tyramide in the amplification buffer containing hydrogen peroxide. The HRP catalyzes the deposition of the labeled tyramide at the site of the target antigen.
- Wash thoroughly.
- Microscopy:
 - Mount the slide and visualize using a fluorescence microscope.

Experimental Workflow for TSA



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Caption: Experimental workflow for Tyramide Signal Amplification.

Safety and Handling

Tyramine hydrochloride is considered a hazardous substance.[17] It can cause skin, eye, and respiratory irritation.[17][18][19] Accidental ingestion may be harmful.[17] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a dust mask.[10][17] It should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage.[11]

Conclusion

Tyramine hydrochloride is a versatile and important molecule in biomedical research. Its well-defined mechanism of action as an indirect sympathomimetic makes it a valuable tool for studying neuronal function and the effects of drugs that modulate monoamine systems. Furthermore, its application in advanced techniques like Tyramide Signal Amplification highlights its utility in molecular and cellular biology. A thorough understanding of its properties, pharmacology, and handling is crucial for its effective and safe use in a research setting.

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